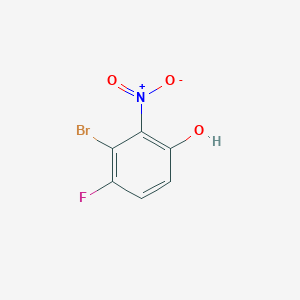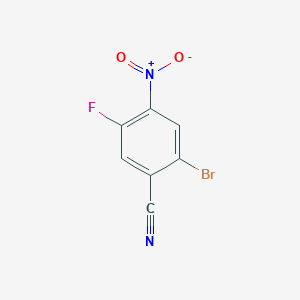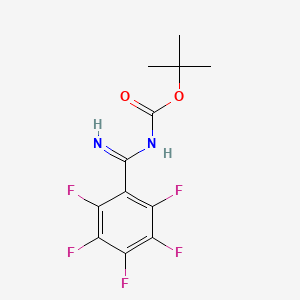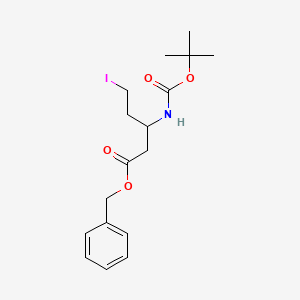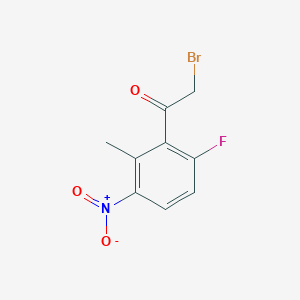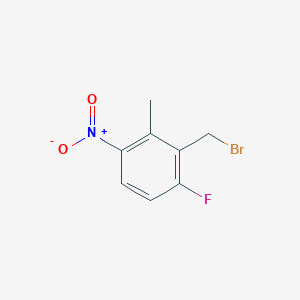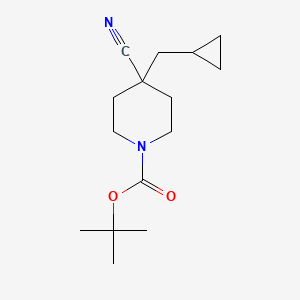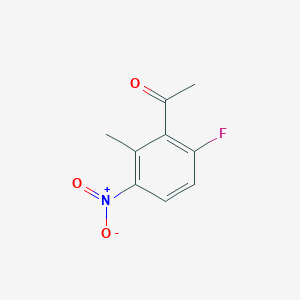
6'-Fluoro-2'-methyl-3'-nitroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Fluoro-2’-methyl-3’-nitroacetophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 6’ position, a methyl group at the 2’ position, and a nitro group at the 3’ position on the acetophenone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Fluoro-2’-methyl-3’-nitroacetophenone typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated aromatic compound using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The resulting product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3’ position.
Methylation: Finally, the compound is methylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 6’-Fluoro-2’-methyl-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in 6’-Fluoro-2’-methyl-3’-nitroacetophenone can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Ammonia, thiols, dimethyl sulfoxide.
Major Products:
Reduction: 6’-Fluoro-2’-methyl-3’-aminoacetophenone.
Oxidation: 6’-Fluoro-2’-carboxy-3’-nitroacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 6’-Fluoro-2’-methyl-3’-nitroacetophenone is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 6’-Fluoro-2’-methyl-3’-nitroacetophenone is used in the manufacture of specialty chemicals and materials. It is also used in the production of dyes and pigments.
作用機序
The mechanism of action of 6’-Fluoro-2’-methyl-3’-nitroacetophenone involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
- 2’-Fluoro-3’-methyl-4’-nitroacetophenone
- 6’-Chloro-2’-methyl-3’-nitroacetophenone
- 6’-Fluoro-2’-ethyl-3’-nitroacetophenone
Comparison: 6’-Fluoro-2’-methyl-3’-nitroacetophenone is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to its analogs, the presence of the fluorine atom at the 6’ position and the nitro group at the 3’ position provides distinct electronic and steric effects, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(6-fluoro-2-methyl-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5-8(11(13)14)4-3-7(10)9(5)6(2)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMRJYLNUMVUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)C)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
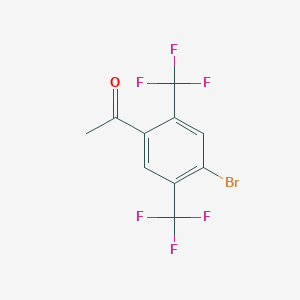
![(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064856.png)

![5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064860.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064861.png)
![4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8064866.png)
